4-(Trifluoromethyl)styrene

Catalog No.
S718977
CAS No.
402-50-6
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)styrene

CAS Number

402-50-6

Product Name

4-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-4-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2

InChI Key

CEWDRCQPGANDRS-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

Synonyms

4-VINYLBENZOTRIFLUORIDE;4-(TRIFLUOROMETHYL)STYRENE;4-(Trifluoromethyl)styrene,4-Vinylbenzotrifluoride;4-(Trifluoromethyl)styrene, stabilized with 0.1% 4-tert-butylcatechol, 98+%;4-(Trifluoromethyl)styrene 98%;4-(TrifluoroMethyl)styrene, 98%, stab.;4-

Canonical SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

The exact mass of the compound 4-(Trifluoromethyl)styrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)styrene is a functionalized styrenic monomer distinguished by a strongly electron-withdrawing trifluoromethyl (CF3) group at the para position of the phenyl ring. This specific substitution pattern is critical for its primary use in the synthesis of specialty polymers and as a building block in organic synthesis. Its utility stems from the ability of the p-CF3 group to predictably alter key material properties, including thermal stability, dielectric performance, and monomer reactivity, making it a strategic choice for applications requiring performance beyond that of standard polystyrene or other commodity polymers. [REFS-1, REFS-2]

Replacing 4-(trifluoromethyl)styrene with seemingly similar alternatives like its meta-isomer (3-(trifluoromethyl)styrene) or other para-halogenated styrenes (e.g., 4-fluorostyrene) is not viable for performance-critical applications. The precise para-position of the CF3 group dictates a unique combination of electronic effects and steric influences that directly translate to the final polymer's properties. Substitution with the meta-isomer leads to a dramatic and often detrimental reduction in the glass transition temperature (Tg) of the resulting polymer. [1] Similarly, substituting the CF3 group with a simpler halogen like fluorine or chlorine results in a significantly weaker electron-withdrawing effect, failing to deliver the desired modifications to monomer reactivity or the dielectric properties of the end-use material. [2] Therefore, specifying the 4-(trifluoromethyl)styrene isomer is a critical procurement decision to ensure predictable thermal performance and electronic functionality.

Superior Thermal Stability vs. Isomeric Alternatives

The glass transition temperature (Tg) of a polymer is a critical determinant of its maximum service temperature. Homopolymers of 4-(trifluoromethyl)styrene exhibit a Tg of 101 °C, which is comparable to that of standard polystyrene (~100 °C). In stark contrast, the polymer derived from the meta-isomer, poly(3-(trifluoromethyl)styrene), has a significantly lower Tg of only 63 °C. [1] This demonstrates that the para-substitution is essential for maintaining thermal performance.

Evidence DimensionGlass Transition Temperature (Tg) of Homopolymer
Target Compound Data101 °C
Comparator Or BaselinePoly(3-(trifluoromethyl)styrene): 63 °C | Polystyrene: ~100 °C
Quantified Difference38 °C higher than the meta-isomer, maintaining parity with polystyrene.
ConditionsBulk polymerization of respective monomers.

This allows for the incorporation of the CF3 group's electronic benefits without compromising the material's thermal operating range, a critical failure point for the meta-isomer alternative.

Quantifiably Stronger Electron-Withdrawing Effect Than Other Halogenated Styrenes

The electronic influence of a substituent, which dictates monomer reactivity and the properties of resulting materials, can be quantified by the Hammett substituent constant (σp). The para-CF3 group has a σp value of +0.54, indicating a strong electron-withdrawing nature. [1] This effect is substantially more pronounced than that of other common para-halogen substituents such as fluorine (σp = +0.06) or chlorine (σp = +0.23). [1]

Evidence DimensionHammett Substituent Constant (σp)
Target Compound Data+0.54 (for p-CF3)
Comparator Or Baselinep-Fluoro: +0.06 | p-Chloro: +0.23
Quantified DifferenceOver 2.3 times the electron-withdrawing strength of a p-chloro group and 9 times that of a p-fluoro group.
ConditionsStandard measurement of benzoic acid dissociation in water at 25 °C.

For applications requiring significant electronic modification, such as specialty dielectrics or controlled polymerizations, the stronger inductive effect of the CF3 group provides a level of performance that cannot be achieved with less activating substituents.

Enables Production of Zero-Birefringence Copolymers for Advanced Optics

In the field of optical materials, minimizing photoelastic birefringence is critical for performance. Research has shown that poly(4-(trifluoromethyl)styrene) exhibits a positive photoelastic birefringence. This property is complementary to the negative birefringence of its isomer, poly(2-(trifluoromethyl)styrene). By copolymerizing the two in a 55/45 weight ratio, materials with zero photoelastic birefringence can be engineered. [1] This specific application is only possible due to the distinct and opposing optical properties of the para-isomer.

Evidence DimensionPhotoelastic Birefringence Sign
Target Compound DataPositive
Comparator Or BaselinePoly(2-(trifluoromethyl)styrene): Negative
Quantified DifferenceOpposite signs, enabling cancellation in copolymers.
ConditionsHomopolymer units within a 55/45 wt% copolymer.

For manufacturing precision optical components where signal distortion must be eliminated, this compound is a required precursor and cannot be substituted with other styrenics that do not possess this specific optical characteristic.

High-Performance Dielectric Materials for Microelectronics

The strong electron-withdrawing nature of the p-CF3 group, combined with good thermal stability (Tg ~101 °C), makes polymers derived from this monomer suitable for use as low-dielectric-constant and low-loss materials in high-frequency printed circuit boards and semiconductor packaging. [REFS-1, REFS-2]

Specialty Copolymers with Tuned Optical Properties

As a comonomer, 4-(trifluoromethyl)styrene is essential for producing copolymers with precisely controlled optical properties, such as the zero-birefringence polymers required for advanced lenses, optical fibers, and display technologies. Its specific positive birefringence is a non-negotiable design parameter in these systems. [3]

Precursor for Controlled Radical Polymerizations (e.g., ATRP, RAFT)

The well-defined electronic character imparted by the p-CF3 group allows for predictable reactivity in controlled radical polymerization techniques. This makes it a preferred monomer for synthesizing well-defined block copolymers and other advanced polymer architectures where precise control over molecular weight and composition is required. [4]

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Trifluoromethyl)styrene

Dates

Last modified: 09-12-2023

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